Cyclopentadienyllithium

Catalog No.
S1516696
CAS No.
16733-97-4
M.F
C5H5Li
M. Wt
72.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentadienyllithium

CAS Number

16733-97-4

Product Name

Cyclopentadienyllithium

IUPAC Name

lithium;cyclopenta-1,3-diene

Molecular Formula

C5H5Li

Molecular Weight

72.1 g/mol

InChI

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1

InChI Key

CSOHRTAOCDVTQU-UHFFFAOYSA-N

SMILES

[Li+].C1C=CC=[C-]1

Canonical SMILES

[Li+].C1C=CC=[C-]1
  • Strong base: CpLi is a very strong base, meaning it readily reacts with Lewis acids to form new compounds. This property makes it valuable for deprotonation reactions, which involve the removal of a proton (H+) from a molecule. Deprotonation is a fundamental step in many organic syntheses, allowing for the formation of new carbon-carbon bonds and other functionalities. [Source: Chemistry LibreTexts - "Lewis Acids and Bases"()]
  • Nucleophile: CpLi acts as a nucleophile, meaning it is attracted to positively charged centers. This characteristic makes it useful in nucleophilic substitution reactions, where it replaces a leaving group with a lithium atom. Nucleophilic substitutions are a cornerstone of organic chemistry, enabling the creation of diverse organic molecules. [Source: National Institute of Standards and Technology - "Nucleophilic Substitution"()]
  • Source of the cyclopentadienyl (Cp) group: CpLi serves as a convenient precursor to the cyclopentadienyl (Cp) group, which is a five-membered aromatic ring commonly found in organometallic compounds. These compounds possess unique properties and find applications in catalysis, materials science, and medicinal chemistry. [Source: Royal Society of Chemistry - "Metallocenes"()]

Due to these properties, CpLi finds applications in various scientific research fields, including:

  • Organic synthesis: As mentioned earlier, CpLi is a valuable reagent for deprotonation and nucleophilic substitution reactions, making it essential for the synthesis of complex organic molecules, such as pharmaceuticals, natural products, and functional materials. [Source: ScienceDirect - "Cyclopentadienyllithium (CpLi)"()]
  • Organometallic chemistry: CpLi serves as a key starting material for the synthesis of metallocene complexes. These complexes contain the Cp ring bound to a metal center and exhibit diverse reactivities, making them valuable catalysts for various organic transformations. [Source: American Chemical Society - "Metallocenes: From Fundamentals to Applications"()]
  • Materials science: CpLi can be used to prepare precursors for the deposition of thin films and coatings with desired properties. For example, it can be employed in the synthesis of materials for solar cells, transistors, and other electronic devices. [Source: Royal Society of Chemistry - "Chemical Vapour Deposition (CVD)"()]

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Lithium cyclopentadienide

Dates

Modify: 2023-08-15

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